![molecular formula C16H11Cl4N3O3 B2701592 N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide CAS No. 477852-86-1](/img/structure/B2701592.png)

N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

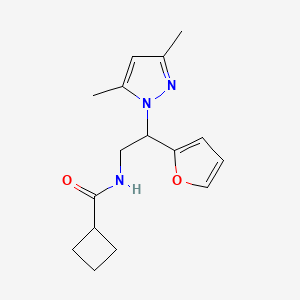

N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide is a useful research compound. Its molecular formula is C16H11Cl4N3O3 and its molecular weight is 435.08. The purity is usually 95%.

BenchChem offers high-quality N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Electron Transfer in Polyaniline Models

Research on polyaniline models, such as N-(4-aminophenyl)-N-{4-[(4-aminophenyl)imino]-2,5-cyclohexadien-1-yliden}-1,4-benzediamine, has shown that protonation leads to intermolecular proton-electron transfer, forming monoradical cations. These findings provide insights into the behavior of low-molecular-weight polyaniline models and their potential applications in organic electronics and materials science (Lokshin et al., 2001).

Aromatic Poly(Amine-Imide)s with Triphenylamine Units

In a study by Cheng et al. (2005), novel aromatic poly(amine-imide)s with pendent triphenylamine units were synthesized. These polymers exhibited high thermal stability, transparency, and flexibility, suggesting their potential use in high-performance materials and electronics (Cheng et al., 2005).

Iridium(III) Complexes with Bis(imino)aryl Ligand

Wingard et al. (2013) synthesized iridium(III) complexes containing a 4,6-dimethyl-1,3-benzenediphenylimine pincer ligand. These complexes demonstrated unique reactivity and formed various neutral and cationic species, highlighting their potential in catalytic applications and coordination chemistry (Wingard et al., 2013).

Electronic and Nuclear Magnetic Resonance of Thiamin Diphosphate

The study of thiamin diphosphate models revealed significant insights into the electronic and nuclear magnetic resonance features of its 1',4'-iminopyrimidine tautomeric form. This research contributes to a deeper understanding of enzymatic reactions involving thiamin diphosphate (Baykal et al., 2006).

Rhenium Halide Complexes with N-methyl-o-diaminobenzene

The synthesis and characterization of novel rhenium halide complexes with N-methyl-o-diaminobenzene were explored by Wei et al. (2004). The study provided valuable information on the unusual reactivity of the [Re(V)O]3+ core, which could be beneficial in developing new coordination compounds and catalysts (Wei et al., 2004).

Schiff Bases: Hydrogen Bonding and Tautomerism

Nazır et al. (2000) investigated Schiff bases like N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine. Their study provided insights into intramolecular hydrogen bonding and tautomerism, which are crucial for understanding the properties of these compounds in various solvents and their potential applications in organic chemistry and materials science (Nazır et al., 2000).

Tubulin Assembly Inhibition by 13C-Labelled Compounds

Research on methyl N-(1H-benzimidazol-2-yl) carbamates as inhibitors of tubulin assembly by Cheung et al. (1987) showcased the synthesis and characterization of these compounds. The study contributes to the understanding of the interaction of these compounds with biological targets, potentially guiding the development of new therapeutic agents (Cheung et al., 1987).

Horseradish Peroxidase for Wastewater Treatment

Wang et al. (2015) explored the use of immobilized horseradish peroxidase for the removal of 2,4-dichlorophenol from wastewater. Their findings demonstrate the potential of enzyme-based treatments in environmental applications, particularly in wastewater management (Wang et al., 2015).

特性

IUPAC Name |

N'-(2,4-dichlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl4N3O3/c17-10-2-1-9(12(19)5-10)7-26-22-8-21-15(24)16(25)23-14-4-3-11(18)6-13(14)20/h1-6,8H,7H2,(H,23,25)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXMAKNDENBWOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CON=CNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CO/N=C/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl4N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2701509.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2701510.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2701520.png)

![Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate](/img/structure/B2701521.png)

![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2701522.png)

![1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol](/img/structure/B2701525.png)

![2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B2701529.png)

![N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2701530.png)

![Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate](/img/structure/B2701532.png)